REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([C:11]([F:14])([F:13])[F:12])[C:6](OC)=[N:7][CH:8]=1.O=P(Cl)(Cl)[Cl:17]>CN(C=O)C>[Cl:17][C:6]1[C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][C:3]([CH2:2][Cl:1])=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C(C(=NC1)OC)C(F)(F)F
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h at 100° C. in a sealed tube
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with DCM (thrice)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C(F)(F)F)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |